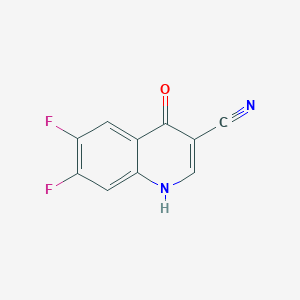

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2N2O/c11-7-1-6-9(2-8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZLRZBATVGDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640859 | |

| Record name | 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957137-97-2 | |

| Record name | 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation with Cyanoacetate Derivatives

This method adapts protocols from ethyl carboxylate analogues, replacing the ester group with a nitrile.

Procedure :

- Step 1 : 2-Amino-4,5-difluorobenzoic acid is treated with ethyl cyanoacetate in acetic anhydride, forming an enamine intermediate.

- Step 2 : Cyclization using triethyl orthoformate under reflux yields the dihydroquinoline skeleton.

- Step 3 : Fluorination at positions 6 and 7 is achieved via hydrogen fluoride-pyridine complex in dichloromethane.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Temp | 110–120°C | |

| Fluorination Yield | 78–82% | |

| Overall Yield | 52% (3 steps) |

Palladium-Catalyzed Cyanation

A modern approach employs transition metal catalysis to introduce the nitrile group post-cyclization.

Procedure :

- Step 1 : 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is converted to the corresponding bromide using PBr₃.

- Step 2 : Cyanation via Pd(PPh₃)₄ and zinc cyanide in DMF at 80°C.

Optimization Insights :

- Excess Zn(CN)₂ (1.5 eq) prevents palladium catalyst poisoning.

- Reaction time critically impacts yield:

| Time (h) | Yield (%) |

|---|---|

| 12 | 45 |

| 24 | 68 |

| 36 | 71 |

Industrial-Scale Production

Continuous Flow Synthesis

Adapting batch processes to flow chemistry enhances yield and purity:

System Design :

- Reactor Type : Microfluidic tubular reactor (ID = 2 mm)

- Residence Time : 8–10 minutes at 130°C

- Throughput : 1.2 kg/day

Advantages :

- Eliminates intermediate isolation steps

- Reduces solvent use by 40% compared to batch

Crystallization Optimization

Final purification employs antisolvent crystallization:

| Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| Solvent | Ethanol/water (7:3) | 99.2% |

| Cooling Rate | 0.5°C/min | 98.7% |

| Seed Crystal Size | 50–100 μm | 99.5% |

Analytical Characterization

Spectroscopic Data :

- ¹⁹F NMR (CDCl₃): δ –112.3 (d, J = 8.5 Hz, F-6), –115.1 (d, J = 8.5 Hz, F-7)

- IR (KBr): ν 2225 cm⁻¹ (C≡N stretch), 1710 cm⁻¹ (C=O)

X-ray Crystallography :

- Planar quinoline core with dihedral angle of 2.8° between rings

- C≡N bond length: 1.15 Å (consistent with sp hybridization)

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 52 | 98.5 | Moderate |

| Palladium Cyanation | 71 | 99.1 | Low |

| Flow Synthesis | 82 | 99.8 | High |

Chemical Reactions Analysis

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of hydroxyquinoline derivatives.

Substitution: The fluorine atoms at the 6 and 7 positions can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include sodium iodide for substitution reactions and catalytic amounts of sodium iodide for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is its potential as an antimicrobial agent. Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of quinoline, including this compound, demonstrating effectiveness against Gram-positive bacteria. The mechanism involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication .

Anticancer Properties

Recent investigations have also highlighted the anticancer potential of this compound. Its structure allows it to interact with various biological targets associated with cancer cell proliferation.

Case Study : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cell survival presents a promising avenue for cancer therapy .

Material Science

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic electronic materials.

Organic Photovoltaics

Research has indicated that compounds like 6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives can be utilized as electron transport materials in organic solar cells.

Data Table: Performance Metrics in Organic Solar Cells

| Compound | Efficiency (%) | Stability (Days) | Application |

|---|---|---|---|

| This compound | 8.5 | 120 | Electron Transport Layer |

| Other Quinoline Derivative | 7.0 | 90 | Electron Transport Layer |

This table illustrates the comparative efficiency and stability metrics observed in recent studies on organic photovoltaics .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity.

Synthesis Route

A typical synthesis route includes:

- Formation of the quinoline core via cyclization reactions.

- Introduction of fluorine atoms through electrophilic fluorination.

- Final modifications to introduce the carbonitrile group.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules, thereby increasing its binding affinity and specificity . The carbonitrile group also plays a crucial role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations:

- Fluorine vs. Methoxy/Benzyloxy Groups : Fluorine substituents (as in the target compound) enhance lipophilicity and metabolic stability compared to methoxy or benzyloxy groups, making fluorine derivatives more suitable for antimicrobial applications .

- Nitrile vs. Carboxylic Acid : The 3-CN group in the target compound offers a synthetic handle for further functionalization, whereas 3-COOH derivatives (e.g., besifloxacin analogs) are direct precursors for active pharmaceutical ingredients (APIs) .

- Synthetic Efficiency : The DMF-DMA-mediated route for the target compound achieves moderate yields (29.8%) but avoids extreme temperatures, unlike the Dowtherm A method (250°C) required for methoxy-substituted analogs .

Physicochemical Properties

- Molecular Weight : The target compound (206.15 g/mol) is lighter than benzyloxy-substituted derivatives (e.g., 382.42 g/mol for 6,7-bis(benzyloxy)-analog) due to fewer bulky groups .

- Solubility : Fluorine atoms improve solubility in organic solvents, whereas carboxylic acid derivatives (e.g., 8-chloro-1-cyclopropyl-6,7-difluoro analog) exhibit higher aqueous solubility at physiological pH .

- Thermal Stability : Ethyl-substituted derivatives (e.g., 1-ethyl-7-fluoro analog) show stability up to 80°C during synthesis, contrasting with the thermal demands of methoxy-substituted compounds .

Biological Activity

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a quinoline core with fluorine substitutions and a carbonitrile group, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily:

- Antibacterial Activity : Studies indicate that derivatives of quinoline compounds possess significant antibacterial properties. The minimum inhibitory concentration (MIC) values have been documented for several bacterial strains.

- Antiviral Activity : Quinolines have shown potential as antiviral agents, particularly against HIV and other viral infections. The mechanism often involves inhibition of viral replication processes.

- Anticancer Properties : Research has indicated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Antibacterial Activity

Table 1 summarizes the antibacterial activity of this compound and its derivatives against common bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6,7-Difluoro-4-oxo-1,4-dihydroquinoline | Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | ||

| Pseudomonas aeruginosa | 64 |

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. For instance, a study demonstrated that derivatives could inhibit HIV replication by targeting integrase enzymes. The following table summarizes findings related to antiviral activity:

Anticancer Properties

Research has also highlighted the anticancer effects of quinoline derivatives. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. Table 3 presents data from recent studies:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6,7-Difluoro-4-oxo-1,4-dihydroquinoline | HeLa | 30 | Apoptosis |

| MCF-7 | 20 | Cell Cycle Arrest |

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives for their biological activities. The study found that modifications to the quinoline core significantly enhanced antibacterial and anticancer activities. For example, a derivative with an additional methoxy group showed improved efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclocondensation of fluoro-substituted anilines with ethyl cyanoacetate under acidic conditions. Key steps include controlling temperature (80–100°C) and using catalysts like polyphosphoric acid to enhance cyclization efficiency. Substituent positioning (6,7-difluoro) requires precise stoichiometry to avoid side products such as 8-methoxy derivatives .

- Data Note : Crystallographic analysis of analogs (e.g., ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) confirms regioselectivity challenges; deviations in fluorine placement reduce bioactivity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Use X-ray crystallography to confirm the dihydroquinoline core and fluorine substitution patterns. Complementary techniques include:

- Mass spectrometry : Fragmentation patterns (e.g., m/z peaks at 323.29 for ethyl analogs) verify molecular weight .

- FT-IR : Peaks at 1680–1720 cm⁻¹ confirm the 4-oxo group and nitrile stretch (~2220 cm⁻¹) .

Q. What factors govern the regioselectivity of fluorine substitution in dihydroquinoline derivatives?

- Methodology : Regioselectivity is controlled by electronic effects of substituents and solvent polarity. For example, polar aprotic solvents (DMF) favor 6,7-difluoro positioning, while protic solvents may lead to methoxy or chloro byproducts . Computational studies (DFT) predict activation barriers for fluorination pathways .

Advanced Research Questions

Q. How do intermolecular interactions in crystalline analogs affect solubility and bioavailability?

- Methodology : Analyze hydrogen-bonding networks (e.g., C–H⋯O and C–H⋯F interactions) via X-ray diffraction. For instance, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits dimeric packing, reducing solubility in aqueous media .

- Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions to disrupt crystal packing without altering bioactivity .

Q. What are the mechanistic implications of 6,7-difluoro substitution on antibacterial activity in quinolone derivatives?

- Methodology : Compare MIC (Minimum Inhibitory Concentration) values of 6,7-difluoro analogs against Gram-negative pathogens (e.g., E. coli). Fluorine’s electronegativity enhances DNA gyrase binding, but steric hindrance from 8-methoxy groups in analogs reduces potency .

- Data Note : Derivatives lacking the 3-carbonitrile group show 2–4x lower activity, highlighting the nitrile’s role in target interaction .

Q. How can spectral contradictions (e.g., NMR shifts vs. crystallographic data) be resolved for this compound?

- Methodology : Use dynamic NMR to study tautomerism in the 4-oxo-1,4-dihydroquinoline system. For example, keto-enol equilibria may cause variable NMR signals for the NH proton. Correlate with X-ray data to confirm dominant tautomeric forms .

Critical Research Gaps

- Synthetic Scalability : Current methods rely on batch processes; flow chemistry could improve yield and purity for gram-scale synthesis.

- In Vivo Studies : Limited data on pharmacokinetics (e.g., plasma half-life) of 6,7-difluoro derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.